Product packaging for Lariciresinol p-coumarate(Cat. No.:)

Lariciresinol p-coumarate

Cat. No.: B14763481
M. Wt: 506.5 g/mol
InChI Key: ZNVUQZAVBXKEGF-CVKHLOFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Lignans (B1203133) and Phenylpropanoids in Plant Biology

Lignans and phenylpropanoids represent two major classes of plant secondary metabolites derived from the shikimate pathway. ontosight.aibiocrick.com Phenylpropanoids are a diverse family of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. mdpi.com They serve as essential precursors for a wide variety of plant constituents, including flavonoids, coumarins, and, notably, lignans. nih.gov The phenylpropanoid pathway is fundamental to plant survival, contributing to structural integrity through lignin (B12514952) production, providing protection against UV radiation, and playing a crucial role in defense mechanisms against pathogens and herbivores. ontosight.ai

Lignans are formally defined as compounds resulting from the dimerization of two phenylpropanoid units (C6-C3). biocrick.com These molecules exhibit vast structural diversity and are found across the plant kingdom in various tissues, including wood, seeds, and roots. glpbio.com In plant biology, lignans are involved in defense and potentially in regulating plant growth. glpbio.com Their chemical structures and biological roles have made them a significant focus of natural product chemistry, leading to the discovery of a wide array of pharmacological properties. biocrick.comnih.gov

Significance of Lariciresinol (B1674508) and its Derivatives in Natural Product Chemistry

Lariciresinol is a key furofuran lignan (B3055560) that occupies a central position in the biosynthesis of other lignans in plants. nih.gov It is formed through the reduction of pinoresinol (B1678388), a reaction catalyzed by pinoresinol-lariciresinol reductases (PLRs). nih.gov Lariciresinol itself can be further metabolized to produce other important lignans, such as secoisolariciresinol (B192356), or serve as a precursor for the synthesis of aryltetralin-type lignans, which are valuable in pharmaceutical applications. nih.gov

The significance of lariciresinol extends to its own inherent biological activities, which have been the subject of numerous studies. Research has demonstrated that lariciresinol possesses potent antioxidant and anti-inflammatory properties. nih.gov Furthermore, specific investigations have highlighted its potential in other therapeutic areas. For instance, (-)-Lariciresinol (B1260115) isolated from the roots of Isatis indigotica has been shown to inhibit the replication of the Hepatitis B virus (HBV) in vitro by regulating viral transcription. nih.gov Other studies have pointed to its antifungal and potential anticancer effects, making lariciresinol and its derivatives a rich field for phytochemical and pharmacological investigation. nih.gov

Research Landscape of Lariciresinol p-Coumarate

This compound, specifically (+)-lariciresinol 9'-p-coumarate, is a natural product where the lignan lariciresinol is esterified with p-coumaric acid. ontosight.ai Its isolation and characterization from various plant sources have provided a foundation for understanding its chemical nature and biological potential.

The compound has been successfully isolated from the bark of Larix olgensis var. koreana (Olgensis larch). Further research has identified its presence in the cone extracts of Picea mariana (black spruce) and the bark extracts of Larix laricina (tamarack larch) and Abies balsamea (balsam fir).

The research into the biological activities of this compound has unveiled several areas of interest. Studies have reported that the compound exhibits general anti-inflammatory and antioxidant properties. More specific investigations have revealed its ability to inhibit insect glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification. This finding suggests potential applications for this compound as a new insecticide synergist, a compound that can enhance the effectiveness of insecticides. In the realm of oncology research, the compound showed weak inhibitory activity against a panel of human tumor cell lines, including K562 (leukemia), SHG44 (glioma), HCT-8 (ileocecal adenocarcinoma), A549 (lung carcinoma), and PC-3M (prostate cancer). Additionally, molecular docking studies have suggested that (+)-lariciresinol 9'-p-coumarate may have potential for antiviral activity, warranting further investigation.

Table 1: Chemical Properties of this compound

Property Value Source
Compound Name This compound ontosight.aibiocrick.com
Synonym (+)-Lariciresinol 9'-p-coumarate ontosight.ai
CAS Number 864452-88-0 biocrick.combiocrick.com
Molecular Formula C29H30O8 biocrick.com
Molecular Weight 506.54 g/mol
Physical Description Powder biocrick.com
Purity >98% (as per typical commercial samples) biocrick.com

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | biocrick.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30O8 B14763481 Lariciresinol p-coumarate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H30O8

Molecular Weight

506.5 g/mol

IUPAC Name

[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H30O8/c1-34-26-14-19(5-10-24(26)31)13-21-16-37-29(20-7-11-25(32)27(15-20)35-2)23(21)17-36-28(33)12-6-18-3-8-22(30)9-4-18/h3-12,14-15,21,23,29-32H,13,16-17H2,1-2H3/b12-6+/t21-,23-,29+/m1/s1

InChI Key

ZNVUQZAVBXKEGF-CVKHLOFQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)/C=C/C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

Occurrence and Distribution of Lariciresinol P Coumarate in the Plant Kingdom

The presence of Lariciresinol (B1674508) p-coumarate is not ubiquitous, with its primary sources being concentrated in certain plant families, particularly those of coniferous species.

Coniferous Species

A significant natural reservoir of Lariciresinol p-coumarate is found within the coniferous tree species. Research has identified this compound in several members of the Pinaceae family. For instance, (+)-lariciresinol 9'-p-coumarate has been successfully isolated from the cone extracts of black spruce (Picea mariana) and the bark extracts of tamarack larch (Larix laricina) and balsam fir (Abies balsamea). hswt.de

Furthermore, studies on the bark of Larix olgensis var. koreana have also led to the isolation and identification of (+)-lariciresinol 9'-p-coumarate, alongside other known lignans (B1203133). nih.govnih.gov In Taiwania cryptomerioides, another coniferous species, while the direct isolation of this compound is not explicitly detailed in the provided research, extensive studies have been conducted on the biosynthesis of related lignans within its wood. The presence and expression of pinoresinol-lariciresinol reductases, key enzymes in the lignan (B3055560) biosynthetic pathway leading to lariciresinol, have been documented in the wood tissues of this species. researchgate.net This indicates the inherent biochemical capacity of Taiwania cryptomerioides to produce the lariciresinol core structure of this compound.

Coniferous SpeciesPlant Part Containing this compound
Picea mariana (Black Spruce)Cone Extracts hswt.de
Larix laricina (Tamarack Larch)Bark Extracts hswt.de
Abies balsamea (Balsam Fir)Bark Extracts hswt.de
Larix olgensis var. koreanaBark nih.govnih.gov
Taiwania cryptomerioidesWood (contains enzymes for lariciresinol synthesis) researchgate.net

Other Plant Species

Beyond the conifers, the core molecule of this compound, lariciresinol, has been identified in a selection of other plant species, suggesting the potential for the presence of its derivatives.

In the roots of Isatis indigotica, a plant known in traditional Chinese medicine, (-)-lariciresinol (B1260115) has been isolated. mdpi.com Further research into this plant has led to the cloning and functional characterization of the pinoresinol-lariciresinol reductase gene, IiPLR2, confirming the plant's enzymatic capability to produce lariciresinol. nchu.edu.tw

The flax plant, Linum usitatissimum, is another notable species in the context of lignan biosynthesis. Studies have revealed the presence of pinoresinol-lariciresinol reductases with differing enantiospecificities, which are responsible for determining the specific stereoisomers of lignans, including derivatives of lariciresinol, in different organs of the plant. nih.gov

Additionally, (+)-lariciresinol has been isolated from Rubia philippinensis, highlighting another non-coniferous source of the lariciresinol skeleton. researchgate.net

Plant SpeciesRelated Compound FoundPlant Part
Isatis indigotica(-)-Lariciresinol mdpi.comRoots mdpi.com
Linum usitatissimumPinoresinol-lariciresinol reductases (enzymes for lariciresinol synthesis) nih.govVarious organs nih.gov
Rubia philippinensis(+)-Lariciresinol researchgate.netNot specified

Tissue-Specific Accumulation Patterns

The concentration of this compound and related lignans is not uniform throughout the plant, with specific tissues exhibiting higher levels of accumulation.

Bark and Cone Extracts

As previously mentioned, the bark and cones of certain coniferous trees are significant sites of this compound accumulation. Specifically, the compound has been identified in the cone extracts of Picea mariana and the bark extracts of Larix laricina and Abies balsamea. hswt.de The bark of Larix olgensis var. koreana is another confirmed source. nih.govnih.gov This localization suggests a potential role for the compound in the protective outer layers of these trees.

Heartwood vs. Sapwood Distribution

The distribution of lignans often varies between the heartwood and sapwood of trees. In Taiwania cryptomerioides, it has been observed that lignans are particularly abundant in the heartwood. nchu.edu.tw The transition from sapwood to heartwood is a complex process involving the accumulation of secondary metabolites, which contribute to the color and durability of the wood. nih.gov While specific data on the differential accumulation of this compound in the heartwood versus sapwood of the listed coniferous species is not extensively detailed, the general trend of higher extractive content, including lignans, in the heartwood suggests that this is a likely pattern for this compound as well.

Hairy Root and Cell Culture Systems

Biotechnological approaches have explored the production of lignans using in vitro systems. Hairy root cultures, induced by Agrobacterium rhizogenes, have emerged as a promising platform for the synthesis of various secondary metabolites. Research on Linum species, such as Linum album and Linum usitatissimum, has demonstrated the potential of hairy root and cell cultures for the accumulation of lignans. hswt.denih.govnih.gov For instance, feeding hairy root cultures of Linum album with precursors like coniferaldehyde (B117026) has been shown to enhance the production of lariciresinol. nih.gov These systems offer a controlled environment for studying and potentially scaling up the production of valuable lignans, including the precursors to this compound.

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Techniques from Plant Biomass

The initial step in obtaining Lariciresinol (B1674508) p-coumarate involves its extraction from plant materials. This compound has been identified in the cone extracts of Black spruce (Picea mariana) and Jack pine (Pinus banksiana), as well as the bark extracts of Tamarack larch (Larix laricina) and Balsam fir (Abies balsamea). The choice of extraction technique is crucial for maximizing yield and preserving the compound's structural integrity.

Conventional solvent extraction is a foundational technique for isolating phenolic compounds, including lignans (B1203133) like Lariciresinol p-coumarate, from plant matrices. nih.gov The selection of a solvent is critical and is based on the solubility of the target compound. researchgate.net this compound is reported to be soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. biocrick.comglpbio.com

Methanolic and Ethanolic Extraction: Methanol (B129727) and ethanol (B145695) are frequently used due to their efficiency in extracting a wide range of phenolic compounds. nih.gov For instance, the isolation of this compound has been achieved using ethanol crude extracts, which were then further fractionated with a methanol/water mixture. Similarly, an aqueous ethanol extract of hemp roots was used as the starting point for isolating related phenolic compounds. nih.gov This process typically involves macerating the powdered plant material in the chosen solvent for a set duration, sometimes with agitation, to allow the compounds to dissolve into the solvent.

Soxhlet Extraction: Soxhlet extraction represents a more exhaustive and continuous solid-liquid extraction method. nih.gov In this procedure, the powdered solid material is placed in a thimble made of porous paper. nih.gov The extraction solvent is heated in a flask, and its vapors rise, condense, and drip onto the sample in the thimble. nih.gov Once the thimble is full, the solvent, now containing the extracted compounds, siphons back into the flask. nih.gov This cycle is repeated, ensuring a thorough extraction with fresh, hot solvent each time. nih.gov While effective, this method is less suitable for thermolabile compounds due to the prolonged exposure to heat. nih.gov

Following initial extraction, a process called liquid-liquid fractionation is often employed to separate compounds based on their polarity. For example, an aqueous extract can be sequentially partitioned with solvents of increasing polarity, such as methylene (B1212753) chloride and ethyl acetate, to group similar compounds into different fractions. nih.gov

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction techniques have been developed. nih.govnih.gov These modern methods offer greater efficiency and are considered more environmentally friendly. nih.gov

Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to enhance the extraction process. researchgate.net The sound waves create cavitation bubbles in the solvent; the collapse of these bubbles near the plant cell walls causes cell disruption, facilitating the release of intracellular compounds and improving their transfer into the solvent. researchgate.net This technique significantly reduces extraction time and solvent volume compared to traditional methods. nih.gov

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE, also known as PLE, uses conventional solvents at elevated temperatures (40-200°C) and pressures (1500-2000 psi). nih.gov These conditions keep the solvent in a liquid state above its normal boiling point, which decreases its viscosity and surface tension while increasing its solvating power. This results in a more rapid and efficient extraction process. nih.gov For phenolic compounds, temperatures between 40 and 80°C are often optimal. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. The solvating power of the fluid can be fine-tuned by adjusting pressure and temperature, allowing for selective extraction of specific compounds. researchgate.net

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from this mixture.

Column chromatography is a fundamental purification technique used for separating individual compounds from a mixture. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex.

Silica Gel Chromatography: This method separates compounds based on their polarity. A solvent or a mixture of solvents (the mobile phase) is passed through the column, and compounds are separated based on their differential adsorption to the silica gel. Less polar compounds elute faster, while more polar compounds are retained longer. This technique was successfully used to isolate a hydrophobic derivative of p-coumaric acid from a methylene chloride fraction of hemp root extract. nih.gov

Sephadex LH-20 Chromatography: This is a type of size-exclusion chromatography that also involves partition and adsorption effects. It is particularly effective for separating phenolic compounds. In the isolation of this compound, fractions from the initial solvent extraction were separated using a Sephadex LH-20 column to obtain the active fractions for further analysis.

HPLC is a high-resolution chromatographic technique used for the final purification and quantification of compounds. It utilizes high pressure to pump a mobile phase through a column packed with a sorbent material. Reversed-phase HPLC (RP-HPLC) with a C18 column is very common for the analysis of phenolic compounds. nih.gov

The identification of p-coumaric acid, a component of this compound, and its derivatives has been extensively performed using HPLC with a photodiode array (PDA) or UV detector. nih.govnih.gov The compound is identified by comparing its retention time and UV absorption spectrum with a known standard. nih.gov

Table 1: Examples of HPLC Conditions for Analysis of p-Coumaric Acid

Parameter Method 1 nih.gov Method 2 researchgate.net
Column Welchrom RP-C18 (4.6 x 250 mm, 5 µm) Not Specified
Mobile Phase Water : Methanol : Glacial Acetic Acid (65:34:1 v/v) Water (77%) : Acetonitrile (B52724) (23%) with Formic Acid (to pH 3.5)
Flow Rate 1.0 mL/min 0.7 mL/min
Detection UV-Vis at 310 nm UV at 305 nm
Temperature Not Specified 30 °C
Mode Isocratic Isocratic

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures. This results in significantly faster analysis times, greater resolution, and improved sensitivity.

The definitive identification of (+)-Lariciresinol 9'-p-coumarate from plant extracts was accomplished by analyzing the purified fractions using ultra-pressure liquid chromatography coupled with mass spectrometry (UPLC-MS). This powerful combination allows for precise separation by UPLC and subsequent mass determination by MS, confirming the compound's identity. UPLC methods have also been developed for the rapid analysis of related phenolic compounds like p-coumaric acid. researchgate.net

Table 2: Example of UPLC Conditions for Analysis of p-Coumaric Acid

Parameter UPLC Method for p-Coumaric Acid researchgate.net
Column Halo-C18
Mobile Phase Step gradient of Acetonitrile and 0.1% Phosphoric Acid (H3PO4)
Run Time 8 minutes
Detector Diode-Array Detector (DAD)

Spectroscopic and Spectrometric Characterization Approaches

The structural elucidation of this compound relies on a synergistic application of sophisticated analytical methods. High-performance liquid chromatography (HPLC) is often utilized for the initial isolation and purification of the compound from its natural source, such as the bark of Larix species. Following purification, the structural backbone and stereochemistry are pieced together using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining insights into its structural components through fragmentation analysis. In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound, with a molecular formula of C₂₉H₃₀O₈, the expected molecular weight is approximately 506.5 g/mol .

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. While specific MS/MS fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of its constituent parts: the lariciresinol core and the p-coumarate moiety.

The fragmentation of the p-coumaroyl group is well-documented and typically involves the loss of the p-coumaric acid residue (164 Da) or characteristic fragments thereof. For instance, the cleavage of the ester bond would result in a prominent ion corresponding to the lariciresinol fragment and an ion at m/z 147, which is a characteristic fragment of p-coumaric acid resulting from the loss of a water molecule. Further fragmentation of the lariciresinol portion would then proceed according to the established fragmentation pathways for lignans, often involving cleavages of the tetrahydrofuran (B95107) ring and the bonds connecting the aromatic rings.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Corresponding Neutral LossStructural Origin of Fragment
[M+H]⁺ 507.2343.1C₉H₈O₃ (p-coumaric acid)Lariciresinol moiety
[M+H]⁺ 507.2165.1C₁₉H₂₂O₅ (Lariciresinol moiety)p-Coumaroyl moiety
[M+H]⁺ 507.2147.1C₁₉H₂₂O₅ + H₂OFragment of p-coumaroyl moiety

This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, are utilized to assign every proton and carbon signal to its specific position within the molecule.

The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the two guaiacyl rings of the lariciresinol core and the p-substituted phenyl ring of the coumarate group. The protons of the tetrahydrofuran ring and the methylene groups would appear in the aliphatic region of the spectrum. The trans-olefinic protons of the p-coumarate moiety would produce a pair of doublets with a large coupling constant.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 29 carbon atoms in the molecule. The carbonyl carbon of the ester group would resonate at a characteristic downfield shift. The aromatic carbons and the olefinic carbons of the coumarate group would also have predictable chemical shifts.

2D NMR experiments are crucial for confirming the assignments.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling between adjacent protons, helping to trace the proton networks within the guaiacyl and p-coumaroyl moieties, as well as the tetrahydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the different structural fragments, such as linking the p-coumaroyl group to the lariciresinol core via the ester linkage.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons (Guaiacyl & p-Coumaroyl)6.5 - 7.5m
Olefinic Protons (p-Coumaroyl)6.3 (d), 7.6 (d)d
Methoxy Protons3.8 - 3.9s
Tetrahydrofuran Ring Protons2.5 - 4.8m
Methylene Protons (C7, C9')2.6 - 4.5m

This table represents expected chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (Ester)167 - 170
Aromatic & Olefinic Carbons110 - 160
Tetrahydrofuran Ring Carbons40 - 85
Methoxy Carbons55 - 57
Methylene Carbons (C7, C9')30 - 70

This table represents expected chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Through the comprehensive analysis of these spectroscopic and spectrometric data, the precise chemical structure, including the relative stereochemistry, of this compound can be definitively established.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Lariciresinol (B1674508) and its Analogues

The total synthesis of lariciresinol, a furofuran lignan (B3055560), requires precise control of stereochemistry at multiple centers. Research has led to the development of stereoselective methods to obtain various stereoisomers of lariciresinol.

One notable approach involves the synthesis of all stereoisomers of lariciresinol to investigate the impact of stereochemistry on its biological activities, such as plant growth inhibition. nih.gov The key steps in these syntheses involve the construction of the benzylic 7-positions through either an S\textsubscript{N}1 or S\textsubscript{N}2 intramolecular etherification. The configurations at the 8- and 8'-positions are typically established from the starting materials. However, for the synthesis of all-cis stereoisomers, a stereoselective hydroboration is employed to set the 8-position configuration. nih.gov This level of control is crucial as the biological activity of lignans (B1203133) is often highly dependent on their stereochemistry. nih.gov For instance, (-)-Lariciresinol (B1260115) and its (7S,8S,8'R)-stereoisomer have been shown to be more potent inhibitors of Italian ryegrass root growth compared to other stereoisomers. nih.gov

Table 1: Key Synthetic Steps in the Stereoselective Synthesis of Lariciresinol Stereoisomers

StepDescriptionPurpose
Intramolecular Etherification (S\textsubscript{N}1 or S\textsubscript{N}2)Formation of the tetrahydrofuran (B95107) ring.Establishes the configuration at the benzylic 7-positions.
Stereoselective HydroborationIntroduction of a hydroxyl group with specific stereochemistry.Establishes the 8-position configuration, particularly for all-cis isomers.

This table is generated based on the general strategies described in the synthesis of lariciresinol stereoisomers.

Synthetic Pathways for p-Coumarate Esters

The most common and direct method for this type of transformation is the Fischer-Speier esterification . This reaction involves heating a carboxylic acid (p-coumaric acid) and an alcohol (lariciresinol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.

Given the presence of multiple hydroxyl groups in lariciresinol (both phenolic and primary), a key challenge in the direct esterification would be achieving selectivity for the desired 9'-hydroxyl group. Protection of the other hydroxyl groups may be necessary to ensure the p-coumarate moiety is introduced at the correct position.

An example of a successful synthesis of a p-coumarate ester with a complex alcohol is the synthesis of phenethyl p-coumarate. In this synthesis, p-coumaric acid is first acetylated to protect the phenolic hydroxyl group. The carboxylic acid is then activated by conversion to its acid chloride. This is followed by esterification with phenethyl alcohol and subsequent deacetylation to yield the final product. A similar strategy could be envisioned for the synthesis of Lariciresinol p-coumarate.

Table 2: General Conditions for Fischer-Speier Esterification

ParameterTypical Conditions
ReactantsCarboxylic Acid, Alcohol
CatalystStrong Acid (e.g., H₂SO₄, p-TsOH)
Temperature60-110 °C
Reaction Time1-10 hours
Water RemovalAzeotropic distillation (e.g., with toluene) or use of a drying agent.

This table provides a general overview of the Fischer-Speier esterification conditions.

Chemical Modification and Derivatization for Structure-Activity Relationship Studies

While specific structure-activity relationship (SAR) studies on this compound itself are not extensively documented, research on the derivatization of its constituent parts, lariciresinol and p-coumaric acid, provides valuable insights into how chemical modifications can influence biological activity.

A study on the derivatization of (-)-lariciresinol involved the synthesis of 55 derivatives to examine their plant growth regulatory activity. acs.org Modifications were made at the 9-position and on the aryl groups at the 7- and 7'-positions. The findings indicated that derivatives with hydrophobic and smaller groups at the 9-position exhibited higher activity. Furthermore, the presence of 4- and 4'-hydroxyl groups and small hydrophobic groups at the 3- and 3'-positions of the phenyl rings were important for enhanced activity. This suggests that modifications to the lariciresinol backbone of this compound could significantly impact its biological profile.

On the other hand, studies on the esterification of p-coumaric acid have shown that converting the carboxylic acid to an ester can enhance its biological effects. For example, the esterification of p-coumaric acid has been shown to improve its ability to control the proliferation of melanoma cells. nih.gov This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability.

Therefore, while direct SAR studies on this compound are lacking, the existing literature on its components suggests that derivatization of either the lariciresinol core (e.g., at the remaining hydroxyl groups or aromatic rings) or modification of the p-coumarate moiety could be fruitful avenues for future research to modulate its biological activity. Chemical derivatization strategies for complex natural products like triterpenoids, which share some structural features with lignans, often involve targeting hydroxyl groups with reagents like acid chlorides, isocyanates, or sulfonic esters to enhance analytical detection or modify bioactivity. nih.gov A similar approach could be adopted for this compound.

Mechanistic Investigations of Biological Activities

Antioxidant Mechanisms

The antioxidant capacity of Lariciresinol (B1674508) p-coumarate is a key aspect of its biological profile. The mechanisms are multifaceted, involving direct interaction with reactive oxygen species (ROS) and the modulation of endogenous antioxidant systems. The lariciresinol component, in particular, has been studied for its potent antioxidative effects. targetmol.comnih.gov

The direct antioxidant potential of the lariciresinol moiety has been demonstrated through its ability to scavenge various free radicals. This activity is crucial for mitigating oxidative stress, which is implicated in numerous pathological conditions. Studies have shown that (+)-lariciresinol effectively scavenges stable organic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation from 2,2'-azinobis-(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS). The scavenging activity is dose-dependent, indicating a direct chemical interaction.

The compound's ability to quench radicals through different assays suggests it can act via multiple mechanisms, including single electron transfer (SET) and hydrogen atom transfer (HAT). Furthermore, the lariciresinol portion has been shown to strongly inhibit the generation of highly reactive hydroxyl radicals in the Fenton reaction and to scavenge superoxide radicals. This broad-spectrum radical scavenging capability highlights its role as a direct antioxidant.

Radical Scavenging Activity of (+)-Lariciresinol
Radical TypeAssay MethodObserved Effect
DPPH•DPPH AssayDose-dependent scavenging
ABTS•+ABTS AssayDose-dependent reduction
Superoxide (O2•−)PMS-NADH SystemDose-dependent scavenging
Hydroxyl (•OH)Fenton ReactionStrong, concentration-dependent inhibition

Beyond direct scavenging, the lariciresinol component contributes to antioxidant defense by upregulating the expression and activity of endogenous antioxidant enzymes. This indirect antioxidant mechanism provides sustained protection against oxidative stress.

A critical pathway in the cellular antioxidant response is mediated by the transcription factor Nuclear factor-erythroid-2-related factor-2 (Nrf2). Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like (+)-lariciresinol, Nrf2 is released from Keap1 and translocates to the nucleus.

Research has shown that (+)-lariciresinol treatment increases both the transcriptional and translational activities of Nrf2. targetmol.comnih.govresearchgate.net Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1). targetmol.comresearchgate.net The induction of HO-1 is a key protective mechanism against oxidative damage. Further investigation has revealed that this activation of the Nrf2 pathway by (+)-lariciresinol involves the p38 mitogen-activated protein kinase (MAPK) signaling pathway. targetmol.comnih.govresearchgate.net Inhibition of p38 has been shown to suppress the lariciresinol-induced activation of Nrf2 and subsequent HO-1 expression, confirming the role of this signaling cascade. targetmol.comnih.govresearchgate.net

In addition to HO-1, the lariciresinol moiety also enhances the expression of primary antioxidant enzymes. Studies in murine macrophage cells demonstrated that treatment with (+)-lariciresinol led to markedly higher transcriptional and translational levels of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). nih.govmdpi.com These enzymes form the first line of defense against ROS. SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. By boosting the levels of these crucial enzymes, the compound strengthens the cell's intrinsic capacity to neutralize harmful oxidants.

Effect of (+)-Lariciresinol on Antioxidant Enzyme Expression
EnzymeFunctionEffect of (+)-Lariciresinol
Superoxide Dismutase (SOD)Catalyzes dismutation of superoxide into O2 and H2O2Increased transcriptional and translational levels
Catalase (CAT)Catalyzes decomposition of H2O2 to H2O and O2Increased transcriptional and translational levels
Glutathione Peroxidase (GPx)Catalyzes the reduction of H2O2 and lipid hydroperoxidesIncreased transcriptional and translational levels
Heme Oxygenase-1 (HO-1)Catalyzes the degradation of heme to produce biliverdinIncreased transcriptional and translational levels via Nrf2

The antioxidant activity of phenolic compounds like Lariciresinol p-coumarate is fundamentally linked to their chemical structure, specifically the presence of phenolic hydroxyl (-OH) groups attached to aromatic rings. biocrick.com Both the lariciresinol and the p-coumarate portions of the molecule contain these functional groups. The hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. biocrick.commdpi.com The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating new oxidation reactions. The number and position of hydroxyl groups on the aromatic ring influence the antioxidant efficiency of the molecule. biocrick.com

Modulation of Cellular Antioxidant Defense Systems

Anti-Inflammatory Signaling Pathways

The anti-inflammatory properties of this compound are attributed in large part to the p-coumarate moiety. p-Coumaric acid is a well-known phenolic compound recognized for its anti-inflammatory effects, which it exerts by modulating key signaling pathways involved in the inflammatory response. nih.govnih.govnih.gov

Inflammation is a complex process often initiated by stimuli like lipopolysaccharide (LPS), which activates immune cells such as macrophages. This activation triggers signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators. nih.gov

Studies on p-coumaric acid have shown that it can significantly inhibit the expression of pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in LPS-stimulated macrophages. The mechanism for this inhibition involves the blockade of the NF-κB and MAPK signaling pathways. p-Coumaric acid has been observed to suppress the phosphorylation of IκB, a critical step that precedes NF-κB activation, and also to inhibit the phosphorylation of ERK1/2, a component of the MAPK pathway. By interfering with these upstream signaling events, the p-coumarate moiety can effectively downregulate the inflammatory cascade.

Inhibition of Pro-Inflammatory Mediator Production

This compound's biological activities are underpinned by its influence on inflammatory pathways, primarily through the action of its constituent parts, lariciresinol and p-coumaric acid. Research into these components reveals a significant capacity to suppress key pro-inflammatory mediators.

p-Coumaric acid (p-CA) has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net The production of nitric oxide (NO), a key inflammatory molecule generated by iNOS, is consequently reduced. mdpi.commdpi.com This inhibitory effect extends to major pro-inflammatory cytokines. Studies demonstrate that p-CA pretreatment can suppress the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) at both the mRNA and protein levels. researchgate.netmdpi.com In rat chondrocytes stimulated with IL-1β, a model for osteoarthritis-related inflammation, p-coumaric acid markedly downregulated inflammatory factors including COX2 and iNOS. nih.gov

The production of chemokines, which are responsible for recruiting immune cells to sites of inflammation, is also affected. For instance, the crosstalk between TNF-α and reactive oxygen species (ROS) can trigger the expression of IL-8 and monocyte chemoattractant protein-1 (MCP-1) in monocytic cells; this process is a target for anti-inflammatory intervention. nih.gov While direct studies on this compound are limited, the known anti-inflammatory properties of its components suggest a strong potential for inhibiting a wide array of these inflammatory signaling molecules. sums.ac.irresearchgate.net

MediatorEffectObserved in Studies onReference
Nitric Oxide (NO)Inhibitionp-Coumaric Acid researchgate.net
IL-6Inhibitionp-Coumaric Acid mdpi.com
IL-8Implicated in inflammatory pathways targeted by similar compoundsGeneral Anti-inflammatory Research nih.govmdpi.com
TNF-αInhibitionp-Coumaric Acid researchgate.netmdpi.com
IL-1βInhibitionp-Coumaric Acid researchgate.netmdpi.comnih.gov
MCP-1Implicated in inflammatory pathways targeted by similar compoundsGeneral Anti-inflammatory Research nih.gov

Modulation of Key Transcription Factors

The anti-inflammatory effects of this compound's components are largely mediated through the modulation of critical transcription factors that regulate the expression of pro-inflammatory genes. The most prominent of these are Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Studies on p-coumaric acid show it effectively blocks NF-κB signaling pathways. researchgate.netnih.gov In LPS-stimulated macrophages, p-CA was found to suppress the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net This inhibition prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby blocking the transcription of target inflammatory genes like iNOS, COX-2, and various cytokines. mdpi.com

Similarly, a related compound, 4-methoxycinnamyl p-coumarate, demonstrated potent anti-inflammatory effects by down-regulating both NF-κB and AP-1 signaling pathways. nih.gov This compound was shown to inactivate NF-κB by reducing IκBα phosphorylation and inhibiting p65 nuclear translocation. nih.gov Furthermore, it significantly decreased the phosphorylation of c-Jun, a primary component of the AP-1 transcription factor. nih.gov The NF-κB and AP-1 pathways often work in concert to orchestrate inflammatory responses, and the ability of p-coumarate derivatives to inhibit these central regulators highlights a key mechanism of their biological activity. nih.gov

Impact on Cellular Adhesion Molecules

Intercellular Adhesion Molecule-1 (ICAM-1) is a critical cell surface glycoprotein that facilitates the recruitment and adhesion of leukocytes to the endothelium at sites of inflammation. nih.gov Its expression is induced by pro-inflammatory cytokines like IL-1 and TNF-α. researchgate.net The binding of leukocyte integrins, such as LFA-1, to ICAM-1 is a crucial step for the firm adhesion and subsequent transmigration of immune cells across the blood vessel wall. nih.gov By inhibiting the production of TNF-α and other inflammatory mediators, the components of this compound can indirectly suppress the upregulation of ICAM-1. This reduction in ICAM-1 expression on endothelial cells would logically lead to decreased leukocyte adhesion, thereby mitigating the inflammatory response.

Anticancer Activity Mechanisms in Cellular Models

Inhibition of Cancer Cell Proliferation and Migration

Lariciresinol and p-coumaric acid have both demonstrated the ability to inhibit the proliferation of various cancer cell lines. Lariciresinol significantly suppresses the viability and proliferation of human hepatocellular carcinoma (HepG2) cells in a dose-dependent manner. nih.gov It has also been shown to decrease cell growth and survival in the SKBr3 breast cancer cell line. modares.ac.irresearchgate.net In animal models, dietary lariciresinol inhibited the growth of hormone-responsive mammary tumors. nih.gov

Similarly, p-coumaric acid and its derivatives have been found to possess antiproliferative effects. Studies have shown that p-CA can inhibit the proliferation and migration of human lung cancer A549 cells and colon adenocarcinoma HT-29 cells. nih.gov Ester derivatives of p-coumaric acid have been shown to reduce the proliferation of murine (B16-F10) and human (SK-MEL-25) melanoma cells by inducing cell cycle arrest. mdpi.com

Compound ComponentCancer Cell LineObserved EffectReference
LariciresinolHepG2 (Liver Cancer)Inhibited cell proliferation nih.govnih.gov
LariciresinolSKBr3 (Breast Cancer)Decreased cell growth and proliferation modares.ac.irresearchgate.net
p-Coumaric AcidA549 (Lung Cancer)Inhibited proliferation and migration nih.gov
p-Coumaric AcidHT-29 (Colon Cancer)Inhibited proliferation and migration nih.gov
p-Coumaric Acid EstersB16-F10, SK-MEL-25 (Melanoma)Reduced cell proliferation mdpi.com

Induction of Apoptotic Cell Death Pathways

A key mechanism for the anticancer activity of lariciresinol is the induction of apoptosis, or programmed cell death, in tumor cells. sums.ac.ir In HepG2 liver cancer cells, lariciresinol triggers the mitochondrial-mediated apoptosis pathway. nih.govresearchgate.net This involves a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and a subsequent decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govresearchgate.net This cascade leads to the activation of executioner caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP), culminating in cell death. nih.govresearchgate.net In breast cancer cells (SKBr3), treatment with lariciresinol resulted in a significant increase in apoptosis and the overexpression of pro-apoptotic genes. researchgate.netnih.gov

p-Coumaric acid also exhibits pro-apoptotic effects on several types of cancer cells, contributing to its chemopreventive potential. nih.gov Studies on p-coumarate ester derivatives have confirmed their ability to induce apoptosis in cancer cells. researchgate.net

Modulation of Signaling Pathways (e.g., MAPK Pathway)

The biological activities of this compound's components are linked to the modulation of crucial intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is common in cancer. mdpi.comresearchgate.net

p-Coumaric acid has been shown to attenuate inflammatory responses by inhibiting the MAPK signaling pathway in chondrocytes. nih.gov The anti-inflammatory action of a p-coumarate derivative was also found to be independent of the MAPK pathway in one study, suggesting context-specific mechanisms, but it did suppress phosphorylation of Akt, another important signaling protein. nih.gov Given that the MAPK pathway is deeply involved in both inflammation and cancer, its modulation represents a significant mechanism for the therapeutic effects of these compounds. researchgate.netnih.gov For instance, lariciresinol administration in an in vivo model of breast cancer was found to enhance tumor cell apoptosis and increase the expression of estrogen receptor beta, indicating an influence on hormone-related signaling pathways. nih.gov

Antimicrobial and Antiviral Action

While research specifically detailing the antimicrobial properties of this compound is limited, studies on its core component, (+)-lariciresinol, provide significant insights into its potential antibacterial action. (+)-Lariciresinol has demonstrated considerable inhibitory effects against both Gram-positive (Staphylococcus aureus KCTC1621) and Gram-negative (Escherichia coli O157:H7) foodborne pathogens nih.govresearchgate.net.

The primary mechanism of its bactericidal effect involves the disruption of the plasma membrane nih.gov. This is evidenced by a significant efflux of potassium (K+) ions from bacterial cells upon treatment with (+)-lariciresinol nih.govresearchgate.net. The loss of these essential ions indicates a compromise in the integrity of the cell membrane. Further supporting this mechanism is the observed release of cellular materials that absorb light at a wavelength of 260 nm, such as DNA and RNA, from treated cells nih.govresearchgate.net. This leakage of vital intracellular components leads to irreversible cell damage and death. Scanning electron microscopy has visually confirmed this, showing deteriorated cell wall morphology in bacteria treated with (+)-lariciresinol nih.gov.

The antibacterial potency of (+)-lariciresinol has been quantified through various metrics. It has been shown to produce significant zones of inhibition and has established Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, indicating its ability to both inhibit growth and kill bacteria nih.govresearchgate.net.

PathogenInhibition Zone (mm) at 250 µg/diskMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus KCTC162114.9 ± 0.2125125
Escherichia coli O157:H712.1 ± 0.3250250

Data derived from a study on (+)-Lariciresinol. nih.gov

Specific studies investigating the antifungal mechanism of this compound against the plant pathogen Alternaria alternata are not available in current research literature. However, research on lariciresinol has demonstrated potent fungicidal activities against several human pathogenic fungal strains, such as Candida albicans researchgate.net.

Direct evidence for the antiviral efficacy of this compound against influenza viruses is not presently documented. However, studies on related lignans (B1203133) isolated from the roots of Isatis indigotica have shown promising antiviral activities. Specifically, lariciresinol-4-O-β-D-glucopyranoside was reported to display anti-influenza virus activity mdpi.com.

Furthermore, investigations into (-)-lariciresinol (B1260115) have revealed its capacity to inhibit the replication of the Hepatitis B virus (HBV) mdpi.comnih.gov. The mechanism for this anti-HBV activity is the inhibition of viral transcription mdpi.comnih.gov. (-)-Lariciresinol was found to block the production of HBV RNA, which subsequently prevents the synthesis of viral proteins and the formation of new virus particles and DNA mdpi.comnih.gov. This effect may be linked to the regulation of hepatocyte nuclear factor 1α (HNF1α), a host factor involved in viral gene expression nih.gov. These findings suggest that the lariciresinol scaffold is a promising chemical entity for the development of antiviral agents, although its specific efficacy and molecular targets concerning the influenza virus require further investigation.

Enzyme Modulation and Inhibition

(+)-Lariciresinol 9'-p-coumarate has been identified as an inhibitor of Glutathione S-transferase (GST), a key enzyme in detoxification processes in insects and implicated in insecticide resistance . In studies using homogenates from the insecticide-resistant Colorado potato beetle, (+)-lariciresinol 9'-p-coumarate demonstrated inhibitory activity against GST . Its performance was compared with the flavonoid taxifolin and the standard GST inhibitor, diethyl maleate. While taxifolin showed greater activity, the inhibitory action of (+)-lariciresinol 9'-p-coumarate suggests its potential as a new insecticide synergist, a compound that can increase the effectiveness of insecticides by inhibiting resistance-related enzymes .

There is no direct research available on the tyrosinase inhibition activity of the complete this compound molecule. However, the p-coumaric acid moiety of the compound is a well-documented tyrosinase inhibitor mdpi.comresearchgate.netnih.gov. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents that address hyperpigmentation mdpi.commdpi.com.

Esters of p-coumaric acid have been shown to be effective tyrosinase inhibitors researchgate.netnih.gov. For instance, p-coumaric acid ethyl ester (p-CAEE) acts as a noncompetitive inhibitor of tyrosinase nih.govmdpi.com. The mechanism does not involve the chelation of the copper ions present in the enzyme's active site nih.gov. Instead, p-CAEE is believed to induce a conformational change in the catalytic region of tyrosinase. This structural alteration changes the binding forces for the substrate, L-tyrosine, thereby inhibiting the enzyme's activity nih.gov. Kinetic and spectroscopic analyses have confirmed that this inhibition is reversible and leads to a significant change in the secondary structure of the tyrosinase enzyme nih.gov.

CompoundInhibition TypeIC50 (µg/mL)Key Mechanistic Finding
p-Coumaric Acid Ethyl Ester (p-CAEE)Noncompetitive4.89Induces conformational change in tyrosinase without chelating copper ions. nih.gov
Arbutin (Control)N/A51.54Standard tyrosinase inhibitor for comparison. nih.gov

This data pertains to the p-coumarate moiety, as direct studies on this compound are unavailable.

Interaction with Other Metabolic Enzymes (e.g., Aldo-Keto Reductases, Cruzain)

While direct mechanistic studies on the interaction of this compound with metabolic enzymes such as aldo-keto reductases and cruzain are not currently available in scientific literature, valuable insights can be drawn from research on its constituent moieties: lariciresinol, a lignan (B3055560), and p-coumaric acid derivatives. This section will explore the documented interactions of these related compounds to build a scientifically inferred potential mechanism of action for this compound.

Interaction with Aldo-Keto Reductases

The aldo-keto reductase (AKR) superfamily comprises enzymes that are pivotal in the metabolism of a wide array of substrates, including sugars, steroids, and products of oxidative stress. Notably, aldose reductase (AKR1B1), a member of this family, is a key enzyme in the polyol pathway, which is implicated in diabetic complications.

Research has demonstrated that derivatives of p-coumaric acid, the esterifying group in this compound, exhibit inhibitory activity against aldose reductase. For instance, p-coumaric acid ethyl ester has been identified as a potent inhibitor of this enzyme. Mechanistic studies have revealed that this inhibition is achieved through a noncompetitive mechanism, indicating that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Molecular docking studies have further elucidated the potential binding interactions between p-coumaric acid derivatives and aldo-keto reductases. These in silico models suggest that the binding is stabilized by a combination of van der Waals forces and hydrophobic interactions involving the phenolic and aliphatic portions of the p-coumarate ligand.

While direct evidence for this compound is absent, the known inhibitory action of its p-coumarate component against aldose reductase suggests a potential for this compound to interact with and possibly inhibit members of the aldo-keto reductase superfamily. The lariciresinol moiety, being a relatively large and complex lignan structure, would likely influence the binding affinity and specificity of the entire molecule.

Table 1: Inhibitory Activity of a p-Coumaric Acid Derivative against Aldose Reductase

Compound Target Enzyme IC50 (µM) Inhibition Type Ki (µM)
p-Coumaric Acid Ethyl Ester Aldose Reductase 1.92 Noncompetitive 0.94

Data derived from studies on p-coumaric acid derivatives.

Interaction with Cruzain

Cruzain is the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. This enzyme is essential for the parasite's survival, replication, and invasion of host cells, making it a prime target for the development of new therapeutic agents.

Studies on p-coumaric acid derivatives have indicated their potential to act as inhibitors of cruzain. Molecular docking simulations have suggested that these compounds can bind to the active site of cruzain. The proposed binding mode involves van der Waals and hydrophobic interactions between the p-coumarate derivative and the enzyme. This interaction is thought to interfere with the normal catalytic function of cruzain, which is crucial for the parasite's life cycle.

Furthermore, research on lignans, the class of compounds to which lariciresinol belongs, has shown promising antitrypanosomal activity. For example, lignans isolated from Piper truncatum have demonstrated activity against T. cruzi. While the specific molecular targets of these lignans were not definitively identified in the study, their efficacy against the parasite suggests that inhibition of essential enzymes like cruzain is a plausible mechanism of action.

Given that this compound possesses both a p-coumarate moiety, which has been computationally predicted to bind to cruzain, and a lignan structure, which is characteristic of compounds with known antitrypanosomal effects, it is plausible that this compound could interact with and inhibit cruzain. The combined structural features may contribute to a significant binding affinity for the enzyme.

Table 2: Predicted Interaction of a p-Coumaric Acid Derivative with Cruzain

Compound Target Enzyme Proposed Interaction Type Key Interactions
Pentyl p-coumarate Cruzain Non-covalent van der Waals, Hydrophobic

Data based on molecular docking studies of p-coumaric acid derivatives.

Analytical Quantification Methods in Research Matrices

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the identification and quantification of lignans (B1203133) in complex matrices such as food and biological samples. nih.govnih.gov Its high sensitivity, specificity, and accuracy make it particularly suitable for detecting trace amounts of these compounds. wiley.comresearchgate.net The method allows for the simultaneous analysis of multiple lignans within a short run time, enhancing throughput for large-scale studies. nih.gov

Developing a robust LC-MS/MS method involves optimizing several key stages, including sample extraction, chromatographic separation, and mass spectrometric detection. researchgate.netnih.gov Extraction is a critical first step to isolate lignans from the sample matrix. Techniques often involve enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase from Helix pomatia) to release lignans from their glycosidically bound forms, followed by liquid-liquid or solid-phase extraction. researchgate.netresearchgate.netnih.gov For instance, a study comparing different extraction methods for lignans in espresso coffee found that enzymatic hydrolysis with Clara-Diastase yielded the best recovery rates for lariciresinol (B1674508) (98%). wiley.comresearchgate.net Another approach combined alkaline hydrolysis with methanolic extraction, which increased the yield by up to 81%. researchgate.netnih.gov

Method validation is performed to ensure the reliability of the analytical results. nih.gov This process assesses several parameters, including linearity, precision, accuracy, and sensitivity (limits of detection and quantification). dergipark.org.tr For lignan (B3055560) quantification, methods typically demonstrate excellent linearity with correlation coefficients (R²) greater than 0.99. nih.gov

Validation ParameterDescriptionTypical Acceptance Criteria/Findings
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (R²) > 0.99 nih.gov
AccuracyThe closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.Recovery rates for lignans are generally satisfactory, often ranging from 73% to 123%. researchgate.netnih.gov
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.Within- and between-run coefficients of variation were reported as 6-21% and 6-33%, respectively, for lignan analysis in foods. nih.gov
Selectivity/SpecificityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.High selectivity is a key advantage of MS/MS, which uses specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for detection. nih.govwiley.com

LC-MS/MS methods have been successfully applied to quantify lariciresinol and other lignans in a diverse range of materials. In plant-based matrices, researchers have quantified these compounds in espresso coffee, various cereal grains like oats, and different types of wood. nih.govwiley.commdpi.com For example, lariciresinol was detected in all analyzed espresso coffee samples, with concentrations ranging from 5.3 to 27.8 µg/L. wiley.comresearchgate.net In a study optimizing lignan extraction from oats, lariciresinol was quantified at 5.482 µ g/100 g when using 80% methanol (B129727) as the extraction solvent. nih.gov

The technique is also validated for use in non-human biological samples. A validated LC-MS/MS method was developed for the quantification of eight plant lignans, including lariciresinol, in plasma and urine from pigs, demonstrating its utility in animal studies. nih.gov Another study used a modified gas chromatography/mass spectrometry (GC/MS) method to determine lignan metabolites in serum and colon samples of rats fed flaxseed meal. nih.gov

Research MatrixTarget Analyte(s)Key Findings/ConcentrationsReference
Espresso CoffeeLariciresinol, Secoisolariciresinol (B192356), Matairesinol (B191791)Lariciresinol was found in all samples, ranging from 5.3 to 27.8 µg/L. wiley.comresearchgate.net
Cereal Grains (Oats)Lariciresinol, Pinoresinol (B1678388), Syringaresinol, etc.Lariciresinol content was 5.482 µg/100 g using an optimized extraction method. nih.gov
Pig Plasma and UrineLariciresinol, Matairesinol, Enterolactone (B190478), etc.Method successfully quantified lignans in biofluids from pigs. nih.gov
Foods (Broccoli, Bread, Flaxseed, Tea)Lariciresinol, Secoisolariciresinol, Matairesinol, PinoresinolMethod was optimized and validated for lignan quantification in various food products. researchgate.netnih.gov
Conifer Wood ExtractsLignans, Stilbenes, FlavonoidsSilver fir (Abies alba) was identified as a rich source of lignans. mdpi.comsemanticscholar.org

To ensure high accuracy and precision, especially in complex matrices, internal standards (IS) are utilized in LC-MS/MS quantification. cerilliant.com These standards, which are structurally similar to the analyte, are added to samples at a known concentration to correct for variations during sample preparation and analysis. cerilliant.com For lignan analysis, stable isotope-labeled (deuterated) analogues are the preferred choice. cerilliant.com For instance, secoisolariciresinol-d8 and matairesinol-d6 have been used as internal standards for the quantification of a panel of lignans that includes lariciresinol. researchgate.netnih.gov

The sensitivity of LC-MS/MS methods is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). These values vary depending on the specific lignan and the complexity of the sample matrix.

MatrixAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Solid FoodsLariciresinol, Pinoresinol, etc.4–10 µg/100 g (dry weight)Not specified nih.gov
BeveragesLariciresinol, Pinoresinol, etc.0.2–0.4 µg/100 mLNot specified nih.gov
Cereal GrainsLariciresinol, Matairesinol, etc.0.041–0.877 µg/100 g0.123–2.632 µg/100 g nih.gov
Biofluids (Human/Pig)Lariciresinol and 9 other lignansNot specifiedQuantitation range of 0.024–100 ng/mL nih.gov

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is another widely used technique for the quantification of phenolic compounds, including lignans and their derivatives like p-coumaric acid. mdpi.commdpi.com While generally less sensitive than MS/MS, HPLC-DAD offers robust and reliable quantification and is more accessible in many laboratories. researchgate.net The DAD detector measures absorbance across a range of UV-Vis wavelengths simultaneously, which aids in peak identification and purity assessment by providing the UV spectrum of the eluting compound. nih.gov

Methods are typically developed using a reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol gradient. mdpi.comnih.gov For example, a validated HPLC-DAD method for p-coumaric acid in wine used a mobile phase of water and acetonitrile with formic acid to control pH, with detection at 305 nm. researchgate.netoeno-one.eu The detection wavelength is chosen based on the absorbance maximum of the target analyte to ensure optimal sensitivity; for many lignans, this is around 280 nm, while for p-coumaric acid, it is often higher, around 310 nm. mdpi.comnih.gov Method validation for HPLC-DAD follows the same principles as for LC-MS/MS, assessing linearity, accuracy, precision, and sensitivity. nih.govmdpi.com

Other Chromatographic and Spectroscopic Techniques for Quantification

Beyond LC-MS/MS and HPLC-DAD, other techniques have been applied to the analysis of lignans, though they may have specific limitations.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolution but typically requires a derivatization step to increase the volatility and thermal stability of polar lignans. researchgate.net Trimethylsilyl ethers are common derivatives used for this purpose. researchgate.net However, the derivatization process adds complexity to sample preparation and may not be suitable for thermally labile compounds. mdpi.com A modified GC/MS assay was successfully developed for determining lignan metabolites in rat serum and colon samples. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique noted for its simplicity, low cost, and ability to analyze multiple samples simultaneously. cimap.res.in A validated HPTLC method using chiral plates was developed for the simultaneous separation and quantification of four isomeric lignans in Phyllanthus species, demonstrating its potential for quantitative analysis in plant extracts. cimap.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, NMR is indispensable in the analysis of novel compounds. It is used to confirm the structure of isolated compounds, such as lignans from plant extracts, which can then be used as certified reference standards for developing and validating quantitative chromatographic methods. mdpi.comsemanticscholar.org

Biotransformation and Pharmacokinetic Studies Non Human Animal Models

In Vitro Metabolic Fate Investigations

There are no specific in vitro metabolic studies published for Lariciresinol (B1674508) p-coumarate. However, based on its chemical structure, which features an ester bond, its metabolic fate can be predicted by examining studies on its individual components and the enzymatic processes that cleave such bonds.

No studies have been identified that specifically investigate the enzymatic hydrolysis of Lariciresinol p-coumarate using enzymes from Helix pomatia. Preparations from Helix pomatia contain a mixture of enzymes, including glucuronidases and sulfatases, and are commonly used to deconjugate metabolites in urine or plasma samples. These preparations are also known to possess esterase activity. Therefore, it is highly probable that incubation with Helix pomatia enzymes would lead to the hydrolysis of the ester bond in this compound, yielding lariciresinol and p-coumaric acid.

Direct investigations into the microsomal and hepatocyte metabolism of this compound are not available in the current scientific literature. It is anticipated that the initial metabolic step in liver microsomes and hepatocytes would be ester hydrolysis, catalyzed by carboxylesterases, which are abundant in these subcellular fractions. Following this cleavage, the resulting lariciresinol and p-coumaric acid would undergo further metabolism.

For instance, studies on other coumarin (B35378) derivatives have shown that liver microsomes can efficiently hydrolyze ester linkages. nih.gov The metabolism of p-coumaric acid has been investigated in perfused rat liver, revealing its influence on hepatic gluconeogenesis. nih.gov Hepatocytes are considered a more complete in vitro model than microsomes as they contain a wider array of phase I and phase II metabolic enzymes and cofactors. researchgate.netnih.gov Therefore, in a hepatocyte model, following the initial hydrolysis, lariciresinol and p-coumaric acid would likely undergo conjugation reactions, such as glucuronidation and sulfation.

Table 1: Predicted In Vitro Metabolic Reactions for this compound

In Vitro SystemPredicted Primary ReactionPredicted Products
Helix pomatia enzymesEster HydrolysisLariciresinol, p-Coumaric Acid
Liver MicrosomesEster Hydrolysis, further oxidationLariciresinol, p-Coumaric Acid, and their oxidative metabolites
HepatocytesEster Hydrolysis, Phase I & II metabolismLariciresinol, p-Coumaric Acid, and their glucuronide and sulfate (B86663) conjugates

This table is predictive and based on the chemical structure of this compound and the known functions of the in vitro systems.

In Vivo Pharmacokinetic Characterization in Animal Models

No in vivo pharmacokinetic studies have been conducted on this compound. The following sections discuss the known pharmacokinetics of its constituent parts, lariciresinol and p-coumaric acid, in animal models to provide an expected ADME profile.

The ADME profile of this compound would likely be complex, involving the absorption of the parent ester, its hydrolysis in the gastrointestinal tract and/or liver, and the subsequent ADME of the resulting lariciresinol and p-coumaric acid.

Absorption: p-Coumaric acid has been shown to be absorbed in the stomach and small intestine of mice. mdpi.com The absorption of lignans (B1203133) like lariciresinol can be influenced by their glycosidic forms, which are often hydrolyzed by gut microbiota before absorption.

Distribution: Following absorption, both p-coumaric acid and lariciresinol would be distributed throughout the body.

Metabolism: As discussed in the in vitro section, the primary metabolic step would be ester hydrolysis. Lariciresinol is known to be metabolized by gut microbiota into enterolignans, such as enterodiol (B191174) and enterolactone (B190478). p-Coumaric acid undergoes conjugation reactions in the liver.

Excretion: Metabolites of both compounds are primarily excreted in the urine and feces.

Rodents, particularly rats and mice, are commonly used models for pharmacokinetic studies of phenolic compounds and lignans due to their well-characterized metabolic systems and practical advantages. nih.govmdpi.com For example, pharmacokinetic studies of p-coumaric acid have been performed in rats to establish its concentration-time profile after administration. Similarly, the metabolism of other coumarins has been compared in mice and rats, highlighting species-specific differences. nih.gov Canine models are used less frequently for such studies but can provide data from a non-rodent species. The relevance of these models lies in their ability to predict human metabolism and pharmacokinetics, although inter-species variations must be considered.

Table 2: Summary of Pharmacokinetic Parameters for p-Coumaric Acid in Rodents

ParameterValue (in Rats)Reference
Tmax (ip)(6.0 ± 0.8) min
Cmax (ip)(3.5 ± 0.4) mg·L-1
t1/2β (ip)(34 ± 3) min
AUC (ip)(130 ± 14) mg·min·L-1

This data is for p-coumaric acid administered intraperitoneally (ip) and provides an indication of its rapid absorption and elimination.

Interconversion with Related Lignans and Conjugates (e.g., Secoisolariciresinol (B192356) to Lariciresinol)

While there is no direct information on the interconversion of this compound, the metabolic pathways of its aglycone, lariciresinol, are well-documented. Lariciresinol is a key intermediate in the biosynthesis of other lignans in plants.

In mammals, including animal models, dietary lignans undergo extensive metabolism by the gut microbiota. For example, pinoresinol (B1678388) can be reduced to lariciresinol, which is then further reduced to secoisolariciresinol. Secoisolariciresinol is a major dietary precursor to the enterolignans, enterodiol and enterolactone, which are formed through the action of intestinal bacteria. Therefore, following the initial hydrolysis of this compound, the released lariciresinol would enter this metabolic cascade, contributing to the body's pool of enterolignans.

Biotechnological Approaches for Enhanced Production

Metabolic Engineering of Lignan (B3055560) Biosynthesis Pathways in Plants

Metabolic engineering offers a powerful tool to augment the production of desired lignans (B1203133), including lariciresinol (B1674508) p-coumarate, by manipulating the expression of key genes within the lignan biosynthetic pathway. nih.gov

Pinoresinol-lariciresinol reductases (PLRs) are pivotal enzymes in the lignan biosynthetic pathway, catalyzing the sequential reduction of pinoresinol (B1678388) to lariciresinol and then to secoisolariciresinol (B192356). nih.gov The expression and stereospecificity of PLRs are critical factors that control the type and amount of lignans produced. nih.gov

Genetic manipulation of PLR genes has been a primary focus for enhancing lignan production. For instance, studies have shown that the expression of PLR genes can be influenced by stress conditions, suggesting a role for these enzymes in plant defense mechanisms. nih.gov The regulation of PLR gene expression is considered a key determinant in fine-tuning lignan synthesis. nih.govnih.gov In flax, for example, the transcription of the LuPLR gene in the seed coat and the subsequent synthesis of the PLR enzyme in mature seeds confirm its direct involvement in the production of secoisolariciresinol diglucoside (SDG). nih.gov

Research has also highlighted the existence of multiple PLRs within a single plant, each with potentially different modes of action and specificities for certain reduction steps or enantiomers. nih.gov This diversity presents opportunities for targeted genetic engineering to favor the production of specific lignans like lariciresinol.

Overexpression and gene silencing are two key strategies employed in the metabolic engineering of lignan biosynthesis. nih.govtandfonline.com Overexpression of genes encoding rate-limiting enzymes can significantly boost the production of downstream metabolites. For example, overexpressing a pinoresinol-lariciresinol reductase (PLR) gene from Forsythia intermedia in transgenic wheat led to a 2.2-fold increase in the accumulation of secoisolariciresinol diglucoside (SDG), a prominent lignan. nih.gov This was achieved by inserting multiple copies of the PLR gene, which resulted in an approximately 17% increase in PLR gene expression. nih.gov Similarly, overexpression of the GmDIR22 gene in soybean has been shown to increase the accumulation of total lignans. frontiersin.org

Conversely, gene silencing, often achieved through RNA interference (RNAi), can be used to down-regulate the expression of genes that divert metabolic flux away from the desired product. tandfonline.com While not directly targeting lariciresinol p-coumarate, studies on related pathways demonstrate the principle. For instance, silencing genes involved in competing pathways can redirect precursors towards lignan biosynthesis. The choice of strategy—overexpression or silencing—depends on the specific enzyme's position and function within the biosynthetic network. tandfonline.com

Genetic Manipulation Strategy Target Gene/Enzyme Effect on Lignan Production Organism Reference
OverexpressionForsythia intermedia PLR2.2-fold increase in SDGWheat nih.gov
OverexpressionGmDIR22Increased total lignan accumulationSoybean frontiersin.org
Gene Silencing (RNAi)Various lignin-related genesCan redirect metabolic fluxVarious plants tandfonline.com

Plant Cell and Hairy Root Culture Systems

Plant cell and hairy root cultures provide controlled environments for the production of secondary metabolites, offering an alternative to whole-plant extraction. nih.govresearchgate.net These in vitro systems allow for the optimization of production under defined conditions and can be scaled up for industrial applications. nih.govnih.gov

Elicitation is a highly effective strategy to enhance the biosynthesis of target metabolites in plant cell cultures. nih.gov Elicitors are compounds that, when introduced in small amounts, trigger defense responses in plant cells, often leading to the increased production of secondary metabolites like lignans. nih.gov

Various biotic and abiotic elicitors have been successfully employed. For example, in cell suspension cultures of Linum nodiflorum, methyl jasmonate (MeJA) and other synthetic elicitors significantly increased the production of 6-methoxypodophyllotoxin, a type of lignan. researchgate.net In Gmelina arborea cell suspension cultures, salicylic (B10762653) acid at a concentration of 250 mg/l stimulated the biosynthesis of several lignan derivatives. indianbotsoc.org

Chitosan (B1678972) has also been shown to be a potent elicitor. In flax cell cultures, chitosan treatment not only stimulated the expression of key lignan biosynthesis genes like DIR, PLR, and UGT, but also led to a significant increase in biomass. nih.govresearchgate.net This resulted in enhanced production of both lignans and neolignans. researchgate.net

Elicitor Plant Culture System Effect on Lignan Production Reference
Methyl JasmonateLinum nodiflorum cell suspensionIncreased 6-methoxypodophyllotoxin production researchgate.net
Salicylic AcidGmelina arborea cell suspensionIncreased production of lignan derivatives indianbotsoc.org
ChitosanFlax cell culturesEnhanced biosynthesis of lignans and neolignans nih.govresearchgate.net

The productivity of plant cell and hairy root cultures is highly dependent on the optimization of various culture parameters. researchgate.net These include the composition of the culture medium, plant growth regulators, light conditions, temperature, and subculture intervals. researchgate.netresearchgate.net

For instance, in flax callus cultures, a medium supplemented with 1.0 mg/L of NAA (1-naphthaleneacetic acid) was found to be optimal for biomass accumulation. nih.gov Adventitious root cultures of flax, which are genetically stable, have been shown to be more efficient for lignan production than callus cultures, with a 2-fold higher accumulation of SDG and a 1.5-fold higher accumulation of lariciresinol diglucoside. nih.gov The growth phase of the culture also plays a crucial role, with the highest accumulation of lignans often occurring during the stationary phase. nih.gov

Similarly, optimizing extraction conditions is vital for accurately quantifying the produced metabolites. For lignans in cereal grains, an optimal extraction was achieved at 40°C with 80% methanol (B129727) for 60 minutes. nih.gov While these conditions are for extraction, they highlight the importance of temperature and solvent concentration, which are also critical parameters in the culture environment itself. researchgate.netnih.gov Heuristic optimization of culture conditions, such as light intensity and nutrient concentrations, has been shown to significantly enhance biomass and metabolite productivity in microalgae, a principle that can be applied to plant cell cultures as well. mdpi.com

Heterologous Biosynthesis in Microbial Systems

Heterologous biosynthesis, the production of a compound in a host organism that does not naturally produce it, offers a promising avenue for the large-scale production of complex plant natural products like this compound. nih.gov Microbial systems, such as bacteria and yeast, are often preferred hosts due to their rapid growth rates, well-characterized genetics, and amenability to large-scale fermentation. nih.gov

The de novo biosynthesis of p-coumaroyl-HSL, a molecule structurally related to components of this compound, has been successfully demonstrated in E. coli. nih.gov This was achieved by constructing an artificial biosynthetic pathway that combines genes for p-coumaroyl-CoA biosynthesis with a LuxI-type synthase. nih.gov By using a tyrosine-overproducing E. coli strain and feeding precursors like S-adenosyl-l-methionine, the production of p-coumaroyl-HSL was significantly increased. nih.gov

This work provides a proof-of-concept for the heterologous production of phenylpropanoid-derived compounds. A similar strategy could be envisioned for this compound, which would involve the co-expression of the necessary genes from the lignan and p-coumarate biosynthetic pathways in a suitable microbial host. The development of robust microbial chassis, such as specially engineered strains of Burkholderia gladioli, further enhances the feasibility of producing complex natural products through heterologous expression. nih.gov

Engineering Microorganisms for Lignan Precursor Production

The biotechnological synthesis of complex plant-derived molecules such as this compound relies on the efficient production of essential building blocks, or precursors, in engineered microorganisms. Lignans are derived from the phenylpropanoid pathway, with key precursors including aromatic amino acids and their derivatives like p-coumaric acid and monolignols. Scientists have successfully engineered bacteria and yeast to serve as microbial factories for these foundational compounds, overcoming the low yields and complex extraction processes associated with plant sources. bioengineer.org

One of the primary targets for microbial production is p-coumaric acid , a central intermediate in the biosynthesis of lignans and other valuable polyphenols. nih.gov Researchers have engineered Escherichia coli for the de novo biosynthesis of p-coumaric acid from glucose. This was achieved by introducing a novel trans-cinnamic acid 4-hydroxylase (C4H) from the plant Lycoris aurea into the bacterium. nih.gov The engineered pathway typically involves two key steps: the conversion of phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by the hydroxylation of trans-cinnamic acid by C4H to produce p-coumaric acid. nih.gov Further optimization, such as regulating the intracellular levels of the cofactor NADPH, has been shown to dramatically improve production yields. nih.gov

Similarly, the food-grade yeast Saccharomyces cerevisiae has been a workhorse for producing lignan precursors. bioengineer.orgnih.gov It has been successfully engineered to produce another critical lignan precursor, coniferyl alcohol . In a significant breakthrough, researchers constructed a synthetic yeast consortium to synthesize this common precursor. nih.govresearchgate.net This approach divides the biosynthetic pathway between different yeast strains, which work in obligated mutualism, to avoid metabolic promiscuity and enhance efficiency. nih.govresearchgate.net For instance, genes from Arabidopsis thaliana, such as 4-coumarate:coenzyme A ligase (4CL1), have been expressed in S. cerevisiae to channel metabolic flux towards these specific precursors. nih.gov The development of such microbial platforms is a crucial first step, providing a sustainable and scalable supply of the necessary building blocks for assembling more complex lignan structures.

Table 1: Engineered Microorganisms for Lignan Precursor Production

MicroorganismEngineering StrategyTarget PrecursorKey Genes/Enzymes IntroducedSource Organism of Genes
Escherichia coliDe novo synthesis from glucose, NADPH regulationp-Coumaric acidPhenylalanine ammonia-lyase (PAL), trans-cinnamic acid 4-hydroxylase (C4H)Arabidopsis thaliana, Lycoris aurea
Saccharomyces cerevisiaeSynthetic consortium with metabolic division of laborConiferyl alcoholMultiple enzymes in a multi-step pathwayVarious Plant/Yeast Sources
Saccharomyces cerevisiaeExpression of plant pathway genesp-Coumaric acid derivatives4-coumarate:coenzyme A ligase (4CL1)Arabidopsis thaliana

De Novo Synthesis of Lignan Skeletons

Following the successful microbial production of precursors, the next critical step is the assembly of these molecules into the core lignan skeletons. De novo synthesis aims to construct these complex structures from the ground up within a microbial host. This has been a significant challenge due to the intricate and often stereospecific enzymatic reactions required.

A landmark achievement in this area is the de novo synthesis of the key lignan skeletons pinoresinol and lariciresinol in engineered yeast. nih.govresearchgate.net Building upon the precursor-producing platforms, scientists have extended the biosynthetic pathway in Saccharomyces cerevisiae. A groundbreaking study utilized a synthetic yeast consortium, where different strains perform different parts of the synthesis, mimicking the spatial regulation seen in plants. bioengineer.org This cooperative system was engineered to take the precursor coniferyl alcohol and, through a series of enzymatic reactions, successfully assemble it into pinoresinol and subsequently lariciresinol. nih.govresearchgate.net

The entire process is remarkably complex, with one study reporting the engineering of over 40 enzymatic reactions across five modules within the yeast consortium to achieve the synthesis of a complex lignan. bioengineer.orgresearchgate.net This "obligated mutualism" design, where two auxotrophic yeast strains (e.g., met15Δ and ade2Δ) cross-feed essential metabolites, ensures the division of labor and efficient channeling of intermediates through the pathway. bioengineer.orgresearchgate.net This strategy not only enables the synthesis of the core lariciresinol skeleton but also provides a scalable platform that can be adapted to produce a variety of complex lignans, demonstrating a significant leap forward in the biotechnological production of valuable plant-derived compounds. nih.govresearchgate.net

Ecological and Plant Biological Roles

Role in Plant Defense Mechanisms Against Biotic Stress

Plants are constantly under assault from a variety of living organisms, including pathogens, herbivores, and insects. In response, they have evolved a sophisticated chemical arsenal (B13267) to deter and combat these biotic stressors. Lariciresinol (B1674508) p-coumarate is thought to be a component of this defense system.

Pathogen Resistance

While direct studies on the antifungal activity of lariciresinol p-coumarate in plants are limited, research on its precursor, lariciresinol, provides significant insights. Lariciresinol, isolated from the medicinal plant Sambucus williamsii, has demonstrated potent antifungal properties against several human pathogenic fungal strains. nih.govresearchgate.net The mechanism of action involves the disruption of the fungal plasma membrane, leading to increased permeability and ultimately cell death. nih.govresearchgate.net This fungicidal activity suggests that lariciresinol, and by extension its derivatives like this compound, could play a crucial role in protecting plants from fungal pathogens. The esterification with p-coumaric acid, a known component of plant cell walls with its own antimicrobial properties, may enhance the localization and efficacy of this defense compound within the plant tissues.

Herbivore and Insect Deterrence

The role of this compound in deterring herbivores and insects is an area that requires further investigation. However, the chemical nature of its constituents suggests a potential defensive function. Lignans (B1203133), as a class of compounds, are often involved in plant defense, and the presence of the p-coumarate moiety could contribute to this effect. P-coumaric acid is a precursor to a wide range of secondary metabolites, some of which are known to have anti-herbivore properties. The combination of lariciresinol and p-coumaric acid may create a compound with enhanced bitterness, toxicity, or digestibility-reducing properties for herbivores and insects, thus providing a protective advantage to the plant.

Involvement in Abiotic Stress Responses

Beyond biotic threats, plants must also contend with a range of non-living, or abiotic, stressors such as drought, salinity, and extreme temperatures. These environmental challenges can severely impact plant growth and survival. nih.gov Plants have developed complex signaling pathways and metabolic adjustments to tolerate these stresses. mdpi.commdpi.com

Contribution to Plant Growth Regulation and Cell Wall Formation

Lariciresinol and its derivatives have been shown to exhibit significant plant growth regulatory activities. The stereochemistry of lariciresinol has been identified as a critical factor in its ability to inhibit plant growth.

Studies on various stereoisomers of lariciresinol have demonstrated that specific configurations have a more potent inhibitory effect on the root growth of plants like Italian ryegrass. acs.orgnih.gov For instance, (-)-lariciresinol (B1260115) and its 7S,8S,8′R stereoisomer showed notable inhibition, highlighting the structure-activity relationship of these compounds. acs.org Further research on lariciresinol derivatives has revealed that modifications at the 9-position can significantly impact their growth inhibitory potency. nih.govfigshare.comacs.org Derivatives with hydrophobic and smaller groups at this position have been found to be more active. nih.govfigshare.com

Table 1: Plant Growth Inhibitory Activity of Lariciresinol Stereoisomers

Stereoisomer Plant Species Effect Reference
(-)-Lariciresinol Italian ryegrass Inhibited root growth to 51-55% relative to control acs.org
7S,8S,8′R stereoisomer Italian ryegrass Inhibited root growth to 51-55% relative to control acs.org
Other stereoisomers Italian ryegrass Less effect on root growth acs.org

Data based on research investigating the effect of stereochemistry on the plant growth inhibitory activity of lariciresinol.

Academic and Industrial Applications Research Perspective

Potential in Functional Food Ingredient Development

The exploration of Lariciresinol (B1674508) p-coumarate as a functional food ingredient is rooted in the broader study of lignans (B1203133), a class of polyphenolic compounds known for their health-promoting benefits. ontosight.airesearchgate.net Lignans such as lariciresinol, pinoresinol (B1678388), and secoisolariciresinol (B192356) are naturally present in a wide array of plant-based foods, including seeds, nuts, vegetables, and fruits. researchgate.net The potential incorporation of specific lignans like Lariciresinol p-coumarate into foods is being investigated for its capacity to enhance nutritional value beyond basic sustenance.

The primary driver for this research is the compound's significant antioxidant activity. ontosight.ai Antioxidants are highly valued in functional foods for their ability to combat oxidative stress, a key factor in various chronic health issues. The presence of phenolic groups in both the lariciresinol and p-coumarate portions of the molecule likely contributes to this effect. Research into related compounds suggests that by neutralizing free radicals, this compound could help protect biological systems from oxidative damage, making it a promising candidate for enriching foods and beverages.

Potential Functional PropertyAssociated BioactivityRelevance in Functional Foods
Nutritional Enhancement AntioxidantMay help protect the body from oxidative stress when consumed as part of a balanced diet. ontosight.ai
Health Promotion Anti-inflammatoryThe anti-inflammatory properties observed in laboratory settings suggest potential to support the body's natural inflammatory response. ontosight.ai

Research into Pharmaceutical and Cosmeceutical Applications

In the realms of pharmaceutical and cosmeceutical research, this compound is valued for its distinct biological activities that make it a candidate for therapeutic and protective applications. ontosight.ai The compound's ability to modulate specific biochemical pathways is a central focus of this research. ontosight.ai

Initial in-vitro studies and computational models have highlighted several areas of interest:

Antioxidant and Anti-inflammatory Effects : The compound has demonstrated both antioxidant and anti-inflammatory properties in research settings. These dual functions are highly relevant for pharmaceuticals targeting conditions with an inflammatory or oxidative stress component, and for cosmeceuticals aimed at protecting the skin from environmental aggressors and soothing irritation. ontosight.ai

Anticancer Research : Like many lignans, this compound has been a subject of preliminary investigation for potential anticancer properties, although extensive research is still required. ontosight.ai

Antiviral Potential : Molecular docking studies have been employed to explore the interaction of this compound with viral proteins. In one study, it achieved a notable docking score against a specific viral enzyme target, suggesting it may have potential for antiviral activity that could be explored through further derivatization and biological testing.

These findings position this compound as a natural product of interest for drug discovery and the development of advanced cosmetic formulations.

Investigated BioactivityResearch Finding / ModelPotential Application Area
Anti-inflammatory Observed in various research models. Pharmaceutical (inflammatory conditions), Cosmeceutical (soothing formulations).
Antioxidant Demonstrated in laboratory studies. Pharmaceutical (diseases linked to oxidative stress), Cosmeceutical (anti-aging, skin protection).
Anticancer Suggested as a potential area for further investigation based on related compounds. ontosight.aiPharmaceutical (oncology drug discovery).
Antiviral Molecular docking studies showed a strong binding potential to a viral enzyme. Pharmaceutical (antiviral drug development).

Exploration in Agricultural and Crop Protection Research

A significant area of applied research for this compound is in agriculture, specifically as a potential insecticide synergist. Synergists are compounds that, while not necessarily highly toxic on their own, can enhance the effectiveness of conventional insecticides. This is often achieved by inhibiting metabolic enzymes in insects that would otherwise break down the insecticide.

Research has focused on the ability of this compound to inhibit glutathione (B108866) S-transferase (GST), a key detoxification enzyme in many insect species. A study utilizing homogenates from the insecticide-resistant Colorado potato beetle (Leptinotarsa decemlineata) demonstrated that (+)-lariciresinol 9'-p-coumarate effectively inhibits GST activity. While another tested compound, taxifolin, showed greater activity, the results established this compound as a viable phytochemical for consideration as a new insecticide synergist. By inhibiting GST, this compound could potentially make pests more susceptible to existing insecticides, a valuable tool in managing resistance.

CompoundTarget EnzymeModel OrganismKey Research Finding
(+)-Lariciresinol 9'-p-coumarate Glutathione S-transferase (GST)Colorado potato beetle (Leptinotarsa decemlineata)Demonstrates inhibitory activity against GST, suggesting potential as an insecticide synergist.
Taxifolin Glutathione S-transferase (GST)Colorado potato beetle (Leptinotarsa decemlineata)Showed greater GST inhibition activity compared to (+)-lariciresinol 9'-p-coumarate in the same study.
Diethyl maleate Glutathione S-transferase (GST)(Standard Inhibitor)Used as a standard for comparison in GST inhibition assays.

Future Directions and Research Challenges

Elucidation of Complete Biosynthetic Pathways and Enzymes

A significant challenge in the study of Lariciresinol (B1674508) p-coumarate is the complete mapping of its biosynthetic pathway. Lignans (B1203133) are derived from the phenylpropanoid pathway, which begins with the amino acid phenylalanine. nih.gov The core lignan (B3055560) structure is formed through the coupling of two coniferyl alcohol units to produce pinoresinol (B1678388). Subsequently, a key enzyme, pinoresinol-lariciresinol reductase (PLR), catalyzes the sequential reduction of pinoresinol to lariciresinol. arkat-usa.orgnsf.gov

The final step in the formation of Lariciresinol p-coumarate is the esterification of the lariciresinol molecule with p-coumaric acid. The specific enzyme responsible for this crucial acylation step has not yet been definitively identified and characterized. A primary research goal is to isolate and characterize this acyltransferase. Understanding the complete enzymatic sequence and its regulation is imperative. arkat-usa.org Future work must focus on:

Identifying the specific acyltransferase: This involves screening plant transcriptomes and proteomes for candidate enzymes that are co-expressed with other lignan biosynthetic genes.

Characterizing enzyme kinetics and specificity: Once identified, the enzyme's substrate specificity (for both lariciresinol isomers and various acyl donors) and kinetic parameters must be determined.

Investigating regulatory mechanisms: Research should explore the transcriptional and post-translational regulation of all pathway enzymes to understand how plants control the flux towards this compound production, particularly in response to environmental stimuli. nih.gov

Advanced Mechanistic Studies at the Molecular Level

While the antioxidant capacity of many lignans is established, the precise molecular mechanisms through which this compound exerts its effects are not fully understood. Moving beyond general activity assays to detailed mechanistic studies is a critical future direction. This involves identifying specific cellular and molecular targets.

Future research should employ a range of modern biochemical and computational techniques:

Target Identification: Utilizing methods like affinity chromatography, pull-down assays, and proteomics to identify specific proteins (e.g., enzymes, receptors, transcription factors) that directly bind to this compound.

Molecular Docking and Simulation: Computational modeling can predict the binding modes and affinities of this compound with its putative protein targets, providing insights into the structural basis of its activity.

In Vitro and Cell-Based Assays: Validating the interactions and functional consequences identified through computational and proteomic approaches. This includes measuring the compound's effect on enzyme kinetics, signal transduction pathways, and gene expression in controlled cellular systems.

The challenge lies in deconvoluting the compound's specific interactions from the general antioxidant effects shared by many phenolic compounds. Pinpointing unique molecular targets will be key to understanding its distinct biological role.

Development of Sustainable Production Methods

The natural abundance of this compound in plant sources is often low, making extraction a costly and unsustainable process for large-scale applications. arkat-usa.orgnsf.gov The global demand for lignans for various applications is projected to increase significantly. arkat-usa.org Therefore, developing sustainable and economically viable production methods is a major research priority.

Key avenues for future development include:

Metabolic Engineering in Microbial Hosts: Introducing the complete biosynthetic pathway into microbial chassis like Escherichia coli or Saccharomyces cerevisiae (baker's yeast). This approach offers rapid growth and contained, scalable production. The primary challenges are ensuring proper enzyme folding and function, optimizing metabolic flux to maximize yield, and minimizing the production of toxic intermediates.

Plant Cell and Tissue Culture: Using plant cell suspension or hairy root cultures as production platforms. These systems maintain the native enzymatic machinery of the plant in a controlled environment. Research must focus on optimizing culture conditions, elicitation strategies (using signaling molecules to boost production), and developing efficient methods for product extraction. researchgate.net

Enzymatic Synthesis: Developing a cell-free enzymatic system where purified biosynthetic enzymes are used to convert precursors into this compound in a bioreactor. This allows for high purity and control but requires efficient and low-cost production of the necessary enzymes.

Comprehensive Comparative Studies with Related Lignans

This compound belongs to a large and structurally diverse class of compounds. To understand its unique properties, comprehensive comparative studies with other lignans are essential. The addition of the p-coumarate moiety distinguishes it from its precursor, lariciresinol, and other common lignans like secoisolariciresinol (B192356) and matairesinol (B191791). nsf.gov

Future research should focus on systematic, head-to-head comparisons to elucidate structure-activity relationships. This involves:

Standardized Bioactivity Assays: Testing this compound against a panel of related lignans under identical experimental conditions to compare their efficacy in various biological assays (e.g., antioxidant, anti-inflammatory).

Bioavailability and Metabolism Studies: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound with its non-acylated counterparts. The p-coumarate group likely influences its lipophilicity and, consequently, its uptake and fate in biological systems.

Physicochemical Property Analysis: Characterizing and comparing properties such as solubility, stability, and partitioning behavior to understand how the chemical structure impacts its potential as a bioactive agent.

These studies will clarify whether the p-coumarate esterification imparts unique and advantageous biological properties compared to other lignans.

Systems Biology and Omics Approaches in Lignan Research

To gain a holistic understanding of this compound, integrating high-throughput "omics" technologies is a crucial future direction. frontiersin.org A systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal complex regulatory networks and interactions that are not apparent from studying single components. researchgate.netnih.gov

Key research challenges and opportunities include:

Integrative Multi-Omics Analysis: In lignan-producing plants, combining transcriptomic data (gene expression) with metabolomic data (compound profiling) can identify genes and regulatory factors directly correlated with the synthesis of this compound. oeno-one.eu For instance, Weighted Gene Co-expression Network Analysis (WGCNA) can pinpoint gene modules associated with the production of specific lignans. researchgate.net

Modeling Metabolic Networks: Creating computational models of the phenylpropanoid and lignan biosynthetic pathways. These models can be used to predict the effects of genetic modifications or environmental changes on the output of this compound, guiding metabolic engineering efforts. annualreviews.org

Investigating Biological Responses: Using omics to study the response of cells or organisms to treatment with this compound. For example, transcriptomics can reveal which genes and pathways are modulated by the compound, providing clues to its mechanism of action. researchgate.net

The primary challenge in this area is the management and integration of large, complex datasets to generate testable hypotheses and meaningful biological insights. frontiersin.org Applying these advanced approaches will be essential to fully unlock the scientific and therapeutic potential of this compound.

Q & A

Q. What analytical methods are recommended for quantifying lariciresinol p-coumarate in plant extracts?

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for quantification. For structural confirmation, ¹³C–¹H correlative NMR experiments are critical to distinguish between α- and γ-esterified positions of the coumarate moiety (e.g., maize lignin studies) . Sample preparation should include extraction with polar solvents (e.g., methanol/water mixtures) followed by fractionation using column chromatography to isolate lignan derivatives .

Q. How can this compound be isolated from lignocellulosic biomass?

Isolation typically involves sequential solvent extraction (e.g., ethanol, acetone) and chromatographic purification. For instance, bark extracts of Larix species are fractionated using silica gel chromatography, with identity confirmed via spectroscopic data (¹H-NMR, ¹³C-NMR, and HR-MS). Purity validation requires comparison with synthetic α- and γ-p-coumaroylated lignin model compounds .

Q. What role does this compound play in plant lignin biosynthesis?

this compound is a monolignol conjugate where p-coumaric acid is esterified to the γ-position of the lignin side-chain. This acylation occurs via pre-acylation of monolignols (e.g., coniferyl alcohol) before oxidative polymerization, as demonstrated in maize lignin studies using isotopically labeled precursors and NMR .

Advanced Research Questions

Q. How can contradictions in the regiochemical position (α vs. γ) of p-coumarate acylation be resolved experimentally?

Discrepancies arise from early studies proposing α-esterification via quinone methide intermediates. To resolve this, synthesize regioisomerically pure α- and γ-p-coumaroylated model compounds (e.g., compounds 6–8 in NMR studies) and compare their ¹³C–¹H correlation spectra with natural isolates. Maize lignin analysis confirmed exclusive γ-esterification, ruling out opportunistic α-acylation .

Q. What genetic engineering strategies enhance this compound production in microbial systems?

Co-culture systems (e.g., E. coli and yeast) can be engineered to express phenylpropanoid pathway enzymes (PAL, 4CL, C3H) and dirigent proteins (DIR) for lignan coupling. Optimize media composition (e.g., glucose/p-coumarate ratios) and use HPLC to monitor intermediates. Strain EM42 Pseudomonas putida shows improved aromatic catabolism for scaled production .

Q. How do methodological variations in lignin extraction impact the detection of this compound?

Ball-milling followed by enzymatic hydrolysis (cellulase/laccase) preserves ester linkages better than acidic or alkaline hydrolysis, which may cleave labile p-coumarate moieties. Validate extraction protocols using synthetic deuterated standards and quantify losses via recovery experiments .

Q. What experimental designs address the low bioavailability of this compound in pharmacological studies?

Use in vitro models (e.g., Caco-2 cells) to assess permeability and metabolism. For in vivo studies, employ nanoencapsulation (liposomes or chitosan nanoparticles) to improve solubility. Bioactivity assays (e.g., tumor cell inhibition) should include controls for hydrolyzed metabolites (e.g., free lariciresinol) .

Methodological Best Practices

Q. How should researchers report experimental protocols for reproducibility?

Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Synthesis : Provide detailed preparation steps for model compounds (e.g., coniferyl p-coumarate DHP polymers) .
  • Characterization : Report NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) and HPLC gradients .
  • Data Sharing : Deposit raw NMR spectra and HPLC chromatograms in supplementary materials with unambiguous filenames (e.g., "Fig3_CJ781_muconate_HPLC") .

Q. How can conflicting bioactivity data (e.g., tumor cell inhibition) be critically evaluated?

Standardize assay conditions:

  • Use identical cell lines (e.g., K562, A549) and exposure times (e.g., 48 hr).
  • Normalize results to positive controls (e.g., doxorubicin) and report IC₅₀ values with confidence intervals .
  • Compare hydrolyzed vs. intact compounds to differentiate ester-dependent effects .

Data Integration and Interpretation

Q. What computational tools aid in correlating transcriptomic data with this compound accumulation?

Combine RNA-seq data (e.g., IiPLR1 expression in Isatis indigotica) with metabolite profiling. Use pathway analysis software (e.g., KEGG Mapper) to map genes (PAL, 4CL, PLR) to the lignan biosynthesis pathway. Validate via CRISPR knockouts and HPLC-based metabolite quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.